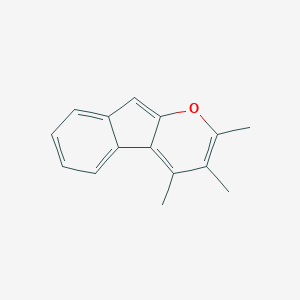
4,5,6-Trimethyl-2,3-benzoxalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trimethyl-2,3-benzoxalene (TMB) is a heterocyclic compound that has been widely studied for its potential applications in various fields of scientific research. TMB is a highly fluorescent molecule that has been used as a fluorescent probe for various biological and chemical analyses.
Mechanism Of Action
The mechanism of action of 4,5,6-Trimethyl-2,3-benzoxalene as a fluorescent probe is based on its ability to undergo excited-state intramolecular proton transfer (ESIPT). In the excited state, 4,5,6-Trimethyl-2,3-benzoxalene undergoes a proton transfer from the hydroxyl group to the nitrogen atom, resulting in the formation of a highly fluorescent tautomer. The fluorescence intensity of 4,5,6-Trimethyl-2,3-benzoxalene is highly dependent on the polarity of the surrounding environment, making it an excellent probe for the detection of various biological and chemical molecules.
Biochemical And Physiological Effects
4,5,6-Trimethyl-2,3-benzoxalene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, 4,5,6-Trimethyl-2,3-benzoxalene has been shown to have some antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4,5,6-Trimethyl-2,3-benzoxalene is its high fluorescence quantum yield, which makes it an excellent probe for the detection of various biological and chemical molecules. 4,5,6-Trimethyl-2,3-benzoxalene is also relatively easy to synthesize and purify, making it a cost-effective probe. However, one of the limitations of 4,5,6-Trimethyl-2,3-benzoxalene is its sensitivity to pH changes, which may affect its fluorescence intensity.
Future Directions
There are several potential future directions for the study of 4,5,6-Trimethyl-2,3-benzoxalene. One potential direction is the development of 4,5,6-Trimethyl-2,3-benzoxalene-based probes for the detection of specific biomolecules, such as cancer biomarkers. Another potential direction is the development of 4,5,6-Trimethyl-2,3-benzoxalene-based probes for the detection of specific chemical species, such as environmental pollutants. Additionally, the use of 4,5,6-Trimethyl-2,3-benzoxalene as a fluorescent probe in various imaging techniques, such as confocal microscopy, is an area of active research.
Synthesis Methods
4,5,6-Trimethyl-2,3-benzoxalene can be synthesized by a simple one-step procedure from 2,4,6-trimethylphenol and oxalic acid. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The yield of 4,5,6-Trimethyl-2,3-benzoxalene is usually high, and the product can be easily purified by recrystallization.
Scientific Research Applications
4,5,6-Trimethyl-2,3-benzoxalene has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4,5,6-Trimethyl-2,3-benzoxalene is as a fluorescent probe for the detection of various biological and chemical molecules. 4,5,6-Trimethyl-2,3-benzoxalene has been used as a probe for the detection of DNA, RNA, proteins, and other biomolecules. 4,5,6-Trimethyl-2,3-benzoxalene has also been used as a probe for the detection of various chemical species, such as metal ions and reactive oxygen species.
properties
CAS RN |
10435-68-4 |
|---|---|
Product Name |
4,5,6-Trimethyl-2,3-benzoxalene |
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2,3,4-trimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-9-10(2)15-13-7-5-4-6-12(13)8-14(15)16-11(9)3/h4-8H,1-3H3 |
InChI Key |
RQRZTEYZJZHKQR-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
Canonical SMILES |
CC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
Other CAS RN |
10435-68-4 |
synonyms |
4,5,6-Trimethyl-2,3-benzoxalene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



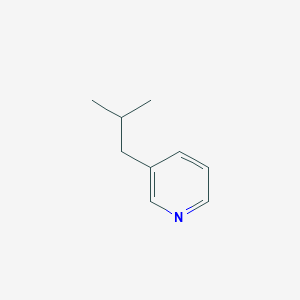


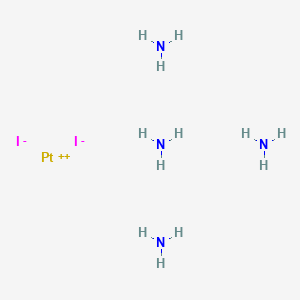
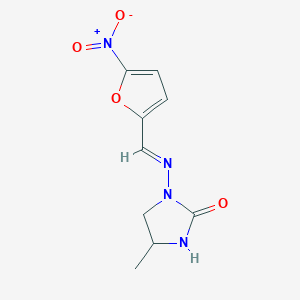
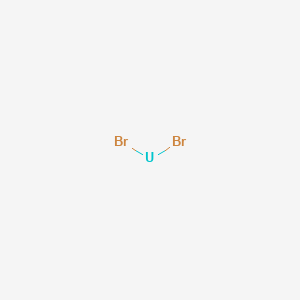
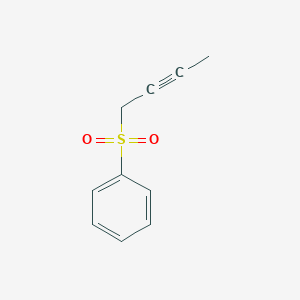
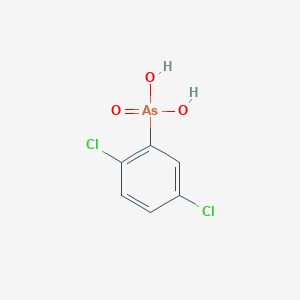
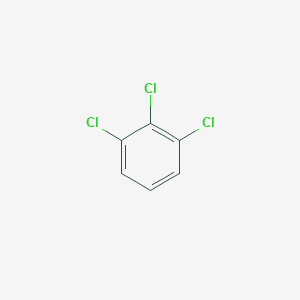

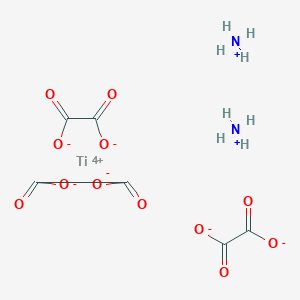
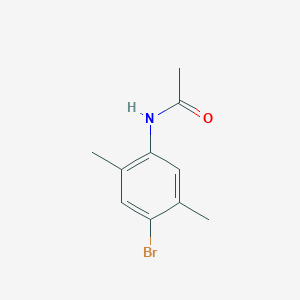
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)
